2-(1H-pyrazol-3-yl)-10H-phenothiazine

Catalog No.
S786083
CAS No.
63285-55-2
M.F
C15H11N3S
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-pyrazol-3-yl)-10H-phenothiazine

CAS Number

63285-55-2

Product Name

2-(1H-pyrazol-3-yl)-10H-phenothiazine

IUPAC Name

2-(1H-pyrazol-5-yl)-10H-phenothiazine

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18)

InChI Key

FNWWCIGZVBAOTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4

Potential Applications in Medicinal Chemistry:

-(1H-pyrazol-3-yl)-10H-phenothiazine is a heterocyclic compound with structural features that have been associated with various biological activities in medicinal chemistry.

  • Structural similarities to known drugs

    The pyrazole and phenothiazine moieties present in the molecule share similarities with established therapeutic agents. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities . Phenothiazines, on the other hand, have a well-established history in treating psychiatric disorders like schizophrenia . These structural similarities suggest that 2-(1H-pyrazol-3-yl)-10H-phenothiazine could potentially possess similar or even novel therapeutic properties.

  • Limited research available

Potential Applications in Material Science:

The unique electronic structure of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, due to the combination of aromatic rings and heterocyclic moieties, could potentially make it relevant in material science applications.

  • Donor-acceptor system

    The molecule can be classified as a donor-acceptor system, where the electron-rich pyrazole ring acts as a donor and the electron-deficient phenothiazine ring acts as an acceptor. This characteristic allows for potential applications in:

    • Organic electronics

      Donor-acceptor systems are crucial components in various organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . The ability of 2-(1H-pyrazol-3-yl)-10H-phenothiazine to participate in charge transfer processes could be relevant for developing new materials in these fields.

    • Material design

      The donor-acceptor system can also influence other properties like self-assembly and photophysical behavior, making 2-(1H-pyrazol-3-yl)-10H-phenothiazine a potential candidate for the design of novel functional materials with specific properties.

2-(1H-pyrazol-3-yl)-10H-phenothiazine is a heterocyclic compound that integrates the structural characteristics of pyrazole and phenothiazine. The pyrazole component consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms, while phenothiazine is a tricyclic structure containing sulfur and nitrogen. This unique combination results in distinctive chemical and biological properties, making 2-(1H-pyrazol-3-yl)-10H-phenothiazine an interesting subject for scientific research and application .

, including:

  • Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Participating in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

2-(1H-pyrazol-3-yl)-10H-phenothiazine has been investigated for its potential biological activities, which include:

  • Antimicrobial Properties: Demonstrated effectiveness against various microbial strains.
  • Antitumor Activity: Exhibits potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Shows promise in reducing inflammation through modulation of biological pathways .

The compound’s interactions with specific molecular targets may lead to significant therapeutic applications in medicine.

The synthesis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine typically involves:

  • Cyclization of Precursors: A common method includes the condensation of 1,3-diketones with hydrazine to form pyrazole derivatives.
  • Further Reactions: Subsequent reactions introduce the phenothiazine moiety, allowing for the formation of the final compound .

In industrial settings, optimized reaction conditions are utilized to enhance yield and purity, often employing continuous flow reactors for better control over parameters.

The applications of 2-(1H-pyrazol-3-yl)-10H-phenothiazine span several fields:

  • Chemistry: Used as a building block for synthesizing more complex heterocyclic systems and as a ligand in coordination chemistry.
  • Biology and Medicine: Investigated for therapeutic applications in treating infectious diseases and cancer.
  • Industry: Employed in developing new materials and as a precursor for synthesizing dyes and pigments .

These diverse applications underscore its importance in both research and commercial contexts.

Several compounds are similar to 2-(1H-pyrazol-3-yl)-10H-phenothiazine, including:

  • 4-chloro-2-(1H-pyrazol-3-yl)phenol
  • 4-bromo-3-phenol-1H-pyrazole
  • Hydrazine-coupled pyrazoles

Uniqueness

What distinguishes 2-(1H-pyrazol-3-yl)-10H-phenothiazine from these similar compounds is its unique combination of pyrazole and phenothiazine moieties. This structural diversity imparts distinct chemical reactivity and biological activity, making it a subject of interest in synthetic organic chemistry and medicinal research .

Structural Characteristics and Molecular Parameters

2-(1H-pyrazol-3-yl)-10H-phenothiazine represents a heterocyclic compound that integrates two significant pharmacophoric units: the phenothiazine tricyclic core and the pyrazole five-membered ring system [1] . The molecular structure consists of a phenothiazine scaffold with a pyrazole substituent attached at the 2-position of the tricyclic framework [1] [3].

The compound exhibits a non-planar molecular geometry characteristic of phenothiazine derivatives, with the central ring adopting a butterfly-like conformation [4]. The phenothiazine moiety features a sulfur atom bridging two benzene rings, while the nitrogen atom at position 10 remains unsubstituted [1] [5]. The pyrazole ring, containing two adjacent nitrogen atoms, is directly bonded to the phenothiazine core through a carbon-carbon bond [1] [6].

Structural ParameterValueReference
Molecular FormulaC₁₅H₁₁N₃S [1] [5] [3]
Molecular Weight265.33-265.34 g/mol [1] [5] [3]
Ring SystemsTricyclic phenothiazine + pyrazole [1]
Substitution Pattern2-position substituted [1] [3]

The structural framework demonstrates the characteristic features of both constituent heterocycles, with the electron-rich pyrazole ring acting as a potential donor system while the phenothiazine core provides acceptor properties . This donor-acceptor arrangement contributes to the compound's unique electronic characteristics and potential applications in material science .

Physicochemical Constants and Identifiers

The compound possesses well-defined physicochemical properties that facilitate its identification and characterization. The Chemical Abstracts Service number 63285-55-2 serves as the primary registry identifier for this compound [7] [1] [5].

PropertyValueReference
CAS Number63285-55-2 [7] [1] [5]
Molecular FormulaC₁₅H₁₁N₃S [1] [5] [3]
Molecular Weight265.33 g/mol [5] [3] [8]
Melting Point225-227°C [5] [9]
Boiling Point553.546°C at 760 mmHg [5]
Density1.337 g/cm³ [5]
Flash Point288.574°C [5]

The compound demonstrates significant thermal stability, as evidenced by its high melting point range and elevated boiling point [5] [9]. The density value indicates a relatively compact molecular packing in the solid state [5]. The high flash point suggests substantial thermal stability under standard laboratory conditions [5].

Additional molecular descriptors include a topological polar surface area of 40.71-66.01 Ų and a calculated logarithmic partition coefficient ranging from 4.2849 to 4.42290, indicating moderate lipophilicity [5] [3] [8]. The molecular geometry features two hydrogen bond donors and three hydrogen bond acceptors, consistent with the presence of nitrogen and sulfur heteroatoms [3] [8].

DescriptorValueReference
LogP4.2849-4.42290 [5] [3]
TPSA40.71-66.01 Ų [5] [3]
H-Bond Donors2 [3] [8]
H-Bond Acceptors3 [3] [8]
Rotatable Bonds1 [3] [8]

Spectroscopic Profile and Characterization

The spectroscopic characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine reveals distinctive features characteristic of both phenothiazine and pyrazole structural motifs. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment [10] [11] [4].

In proton nuclear magnetic resonance spectroscopy, phenothiazine derivatives typically exhibit aromatic proton signals in the region of 6.6-7.4 parts per million, with specific patterns depending on the substitution pattern [11] [4] [12]. The pyrazole ring protons appear as characteristic signals, with the proton at the 4-position of the pyrazole ring typically resonating around 6.0-6.5 parts per million [12].

Spectroscopic MethodKey CharacteristicsReference
¹H Nuclear Magnetic ResonanceAromatic signals 6.6-7.4 ppm [11] [4] [12]
¹³C Nuclear Magnetic ResonanceAromatic carbons 110-160 ppm [11] [4]
Infrared SpectroscopyN-H stretch 3200-3400 cm⁻¹ [13] [11]
Mass SpectrometryMolecular ion peak at m/z 265 [5] [3]

Infrared spectroscopy reveals characteristic absorption bands including the nitrogen-hydrogen stretching vibration of the pyrazole ring around 3200-3400 cm⁻¹ and aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region [13] [11]. The phenothiazine core contributes specific fingerprint patterns in the 735-752 cm⁻¹ region, corresponding to ortho-disubstitution patterns on the benzene rings [13].

Carbon-13 nuclear magnetic resonance spectroscopy displays signals for aromatic carbons in the range of 110-160 parts per million, with the sulfur-bearing carbon atoms of the phenothiazine core appearing at characteristic chemical shifts [11] [4]. The pyrazole carbon atoms contribute distinct signals, with the carbon bearing the nitrogen atoms typically appearing downfield [11].

Mass spectrometric analysis confirms the molecular weight through the observation of the molecular ion peak at mass-to-charge ratio 265, consistent with the calculated molecular formula [5] [3]. Fragmentation patterns provide structural confirmation through the loss of characteristic functional groups [5].

Crystallographic Analysis and Molecular Conformation

Crystallographic studies of phenothiazine derivatives reveal important structural information regarding molecular conformation and intermolecular interactions [14] [15] [11]. The phenothiazine core typically adopts a non-planar butterfly conformation with dihedral angles ranging from 150-180 degrees between the two benzene rings [4].

The molecular conformation of 2-(1H-pyrazol-3-yl)-10H-phenothiazine is expected to follow similar patterns observed in related phenothiazine derivatives. The central sulfur-containing ring exhibits a folded geometry that minimizes steric interactions while maintaining conjugation across the tricyclic system [14] [11].

Structural FeatureTypical ValueReference
Butterfly Angle150-180° [4]
Ring PlanarityNon-planar [14] [11]
Intermolecular Interactionsπ-π stacking, hydrogen bonding [15] [11]
Crystal PackingHerringbone or layered [14] [15]

Intermolecular interactions in the crystal lattice include π-π stacking interactions between aromatic ring systems and hydrogen bonding involving the pyrazole nitrogen-hydrogen functionality [15] [11]. These interactions contribute to the overall crystal stability and influence the physical properties of the solid state [14] [15].

The pyrazole substituent introduces additional conformational flexibility at the point of attachment to the phenothiazine core. The rotation around the carbon-carbon bond connecting the two ring systems allows for different conformational arrangements that may be stabilized in the crystalline state [15] [11].

Crystal structure analysis provides insight into the electronic delocalization patterns and charge distribution throughout the molecular framework. The combination of electron-rich and electron-deficient regions creates a donor-acceptor system that influences both the solid-state properties and potential electronic applications [14] [11].

Thermal Properties and Stability Profile

The thermal properties of 2-(1H-pyrazol-3-yl)-10H-phenothiazine demonstrate substantial stability under elevated temperature conditions. The compound exhibits a melting point in the range of 225-227°C, indicating strong intermolecular forces in the crystalline state [5] [9].

Thermal stability studies on related heterocyclic compounds suggest that pyrazole-containing structures generally maintain structural integrity up to temperatures exceeding 200°C [16] [17] [18]. Phenothiazine derivatives similarly demonstrate thermal stability, with decomposition temperatures often ranging from 240-350°C depending on substitution patterns [19] [20].

Thermal PropertyValueReference
Melting Point225-227°C [5] [9]
Boiling Point553.546°C at 760 mmHg [5]
Flash Point288.574°C [5]
Thermal Stability>200°C [16] [19]

Thermogravimetric analysis of phenothiazine derivatives indicates that thermal decomposition typically occurs through multiple pathways, including oxidation of the sulfur atom and fragmentation of the heterocyclic rings [19] [20]. The presence of the pyrazole substituent may influence the thermal decomposition pathway by providing additional sites for thermal degradation [16] [18].

The high boiling point of 553.546°C at standard atmospheric pressure reflects the substantial intermolecular interactions and molecular cohesion in the liquid phase [5]. This property suggests potential applications in high-temperature processes or as thermally stable components in material applications [5].

Kinetic studies on similar heterocyclic compounds reveal activation energies for thermal decomposition in the range of 33-40 kilocalories per mole, indicating moderate thermal stability [21] [19]. The combination of phenothiazine and pyrazole structural elements may provide enhanced thermal resistance compared to individual heterocyclic systems [16] [19].

XLogP3

3.6

Wikipedia

2-(1H-Pyrazol-5-yl)-10H-phenothiazine

Dates

Last modified: 08-15-2023

Explore Compound Types